molecular formula C10H10O3 B1609013 2-(Allyloxy)benzoic acid CAS No. 59086-52-1

2-(Allyloxy)benzoic acid

Cat. No. B1609013
CAS RN: 59086-52-1
M. Wt: 178.18 g/mol
InChI Key: XPWMIGFSEWFXEZ-UHFFFAOYSA-N
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Description

“2-(Allyloxy)benzoic acid” is a chemical compound with the molecular formula C10H10O3 . It is also known as "2-[(Allyloxy)carbonyl]benzoic acid" .


Molecular Structure Analysis

The molecular weight of “2-(Allyloxy)benzoic acid” is 206.1947 . The IUPAC Standard InChI is InChI=1S/C11H10O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h2-6H,1,7H2,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Allyloxy)benzoic acid” were not found in the available resources, it’s worth noting that alkylbenzenes, a class of compounds to which “2-(Allyloxy)benzoic acid” belongs, can be oxidized to benzoic acids when heated with aqueous potassium permanganate (KMnO4) under acidic conditions .

Scientific Research Applications

1. Synthesis and Characterization of Azobenzene Compounds

(E)-4-(2-(4-(allyloxy) phenyl) diazenyl) benzoic acid, synthesized through diazotize-coupling reaction and etherification, exhibits mesomorphic phases, indicating potential applications in the field of liquid crystal technology and materials science (Sun, Xu, Zhang, & Wu, 2011).

2. Liquid Crystalline Complexes

Allyloxybenzoic acid compounds form hydrogen-bonded liquid crystalline complexes with 4,4′-bipyridine, exhibiting unique nematic and smectic phases. This implies potential uses in designing advanced liquid crystalline materials (Wei, Shi, Yuan, Zhang, Cao, & Yang, 2007).

3. Development of Novel Fluorescence Probes

The compound 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, related to allyloxybenzoic acid, has been used to develop new fluorescence probes for detecting reactive oxygen species, suggesting applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

4. Dendrimer Synthesis

Allyloxybenzoic acid is a key unit in the synthesis of dendrimeric polyesters, which have potential applications in drug delivery systems. This highlights the compound's role in advanced polymer chemistry and pharmaceuticals (Salamończyk, 2011).

5. Antimycobacterial Activity

Benzoic acid (4-allyloxy-benzylidene)-hydrazide and its derivatives have shown potent antimycobacterial activity. This opens avenues for the development of new antimicrobial agents (KulandaiTherese & Geethamalika, 2017).

6. Polymers for Advanced Technologies

Benzoic acid and its derivatives, including allyloxy variants, have been used as dopants for polyaniline, enhancing its conductivity. This has implications in the field of conductive polymers and electronic materials (Amarnath & Palaniappan, 2005).

Safety And Hazards

While specific safety data for “2-(Allyloxy)benzoic acid” was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation are also advised .

properties

IUPAC Name

2-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWMIGFSEWFXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396572
Record name 2-(allyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyloxy)benzoic acid

CAS RN

59086-52-1
Record name 2-(allyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Allyloxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3750 ml of ethanol and 98.75 grams of potassium hydroxide (1.75 mol) were combined in a 5000 ml three-necked reaction flask, equipped with a magnetic stirrer, a thermometer, a condenser and an addition funnel. After the potassium hydroxide dissolved, 93.75 grams of 4-hydroxybenzoic acid (0.675 mol) and 1.25 grams of potassium iodide were added to the solution. The solution was then heated to reflux, and 81.75 grams of allyl bromide (0.675 mol) was added dropwise to the solution and refluxed overnight. A total of 2000 ml of solvent was then distilled out of the reactor. A layer of solid potassium bromide collected on the internal wall of the flask. The remaining mixture was cooled to room temperature, poured into 2500 ml of water, and neutralized with 6 N aqueous hydrochloric acid. The product precipitated, was filtered, and was washed with deionized water. The crude product was dried under vacuum at 110° C., recrystallized from ethanol (400 ml), and dried again under vacuum, to provide allyloxy benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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93.75 g
Type
reactant
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1.25 g
Type
reactant
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81.75 g
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reactant
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98.75 g
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3750 mL
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Synthesis routes and methods II

Procedure details

Under N2, the mixture of ethyl salicylate (16.62 g, 100 mmol), allyl bromide (18.15 g, 12.7 ml, 150 mmol) and potassium carbonate (17.97 g, 130 mmol) in dry 2-butanone (400 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (80 ml, 160 mmol) and EtOH (150 ml). After this mixture was stirred for 2 h at 50° C., ethanol was removed at reduced pressure. The aqueous solution was acidified by 6N HCl to pH 2 at 5° C. to generate white precipitate, which was then collected by filtration. The recrystallization of this crude product from hexane/ether yielded pure 2-Allyloxy-benzoic acid as colorless crystal (14.87 g, 83.5%). Microanalysis Calc. for C10H10O3 (178.19): C 67.41, H 5.66; found: C 67.35, H 5.39. 1H-NMR (400 MHz, d6-DMSO): 12.51 (s, —CO2H); 7.55 (m, 1 arom. H); 7.38 (m, 1 arom. H); 7.01 (m, 1 arom. H); 6.90 (m, 1 arom. H); 5.93 (m, —CH═CH2); 5.40, 5.15 (2 d-like, —CH═CH2); 4.57 (d-like, CH2—CH═CH2). 13C-NMR (100 MHz, d6-DMSO): 167.35 (—C═O); 156.88; 133.36; 132.81; 130.62; 121.68; 120.16; 116.91; 113.64; 68.52.
Quantity
16.62 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
17.97 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
VBN Ferreira, F Nome - inis.iaea.org
Study of Claisen rearrangement in 2-(allyloxy) benzoic acid|INIS IAEA NUCLEUS Sign In Sign In Register Help 50+ years of INIS International Nuclear Information System …
Number of citations: 0 inis.iaea.org
MA Perez, JM Bermejo - The Journal of Organic Chemistry, 1993 - ACS Publications
Macrocycles containing a salen-type coordination site fora soft cation together with a polyether cavity that binds a hard cation have been reported. 1-2 Such macrocycles have been …
Number of citations: 51 pubs.acs.org
K Manna, HM Begam, K Samanta, R Jana - Organic Letters, 2020 - ACS Publications
We report herein a Pd(II)/bis-sulfoxide-catalyzed intramolecular allylic C–H acetoxylation of aryl allyl ether, amine, and amino acids with the retention of a labile allyl moiety. …
Number of citations: 13 pubs.acs.org
FB Meng, HM Gao, CZ Zhu, R Li… - Advanced Materials …, 2012 - Trans Tech Publ
A series of liquid crystalline (LC) oligomer films (IP-VP) were prepared by use of cyclo(tetramethylhydrogeno)siloxane (CTMHS), and two different cholesteric monomers that possess …
Number of citations: 1 www.scientific.net
F Chen, Y Cong, B Zhang - Designed Monomers and Polymers, 2016 - Taylor & Francis
A novel liquid crystalline epoxy resin, 4-(4-oxiranyl-methoxyl)-benzoicacid cholesterol ester (OAC), is synthesized and characterized by spectroscopic techniques. The mesogenic …
Number of citations: 7 www.tandfonline.com
Y Okada, T Ueno, T Hayashi - Journal of Oleo Science, 2003 - jstage.jst.go.jp
The Claisen rearrangement of 2-allyloxybenzoic acid and its alkali and alkaline-earth metal salts was carried out. For the alkali metal salts, no accelerated effect was observed. There is …
Number of citations: 1 www.jstage.jst.go.jp
Z Wang, Y Cong, B Zhang - Liquid Crystals, 2016 - Taylor & Francis
In some cold areas/regions, ice accumulation is harmful to aircrafts, highways and power lines. To overcome this challenge, many researchers have focused on developing anti-icing …
Number of citations: 4 www.tandfonline.com
RA Aitken, AD Harper, RA Inwood - Molecules, 2022 - mdpi.com
The behaviour of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined. Significant limitations to the …
Number of citations: 2 www.mdpi.com
HL Ngo, DK Mishra, V Mishra, CC Truong - Chemical Engineering Science, 2021 - Elsevier
… of 2-allyloxybromobenzene would dominate to provide a corresponding aryl anion III in the absence of MTBB, enabling the insertion of CO 2 to generate 2-allyloxy benzoic acid as the …
Number of citations: 27 www.sciencedirect.com

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